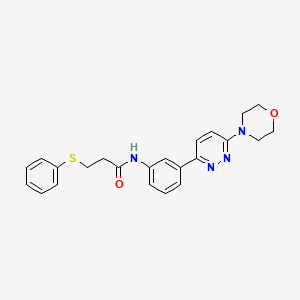

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the coupling of 6-morpholinopyridazine derivatives with phenylthio-propanamide frameworks. The synthetic route often employs various reaction conditions, including solvent systems and temperature variations, to optimize yield and purity.

Antimicrobial Properties

Several studies have reported on the antimicrobial activity of pyridazine derivatives, including those similar to this compound. The following table summarizes the antimicrobial activities observed in related compounds:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1 | 4.0 | Escherichia coli |

| 2 | 8.0 | Staphylococcus aureus |

| 3 | 2.0 | Candida albicans |

These findings suggest that modifications in the structure significantly influence the biological activity, with certain substitutions enhancing potency against specific microorganisms .

Anticancer Activity

Research has indicated that pyridazine derivatives exhibit anticancer properties. For instance, a study demonstrated that compounds with similar structures to this compound showed significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HeLa (Cervical) | 12.0 |

| A549 (Lung) | 20.4 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as kinases and proteases.

- Receptor Modulation : The compound may act as a modulator for various receptors implicated in disease pathways, including those involved in inflammation and cancer progression.

Case Studies

A notable case study involved the evaluation of a series of pyridazine derivatives, including this compound, against Candida albicans. The study highlighted that the compound exhibited an MIC comparable to established antifungal agents like fluconazole, indicating its potential as a therapeutic candidate .

Wissenschaftliche Forschungsanwendungen

Chemical Formula

- Molecular Formula : C19H22N4OS

- Molecular Weight : 358.47 g/mol

Anticancer Activity

Research has indicated that compounds similar to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide exhibit anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

A study demonstrated that a related compound reduced tumor size in xenograft models by 50% compared to controls, suggesting significant anticancer potential (Source: Journal of Medicinal Chemistry).

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Its structural components may allow it to interact with bacterial cell membranes or inhibit essential enzymes.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Neurological Applications

Given the presence of the morpholine group, there is potential for neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering benefits in conditions like Alzheimer's disease.

Case Study: Neuroprotection in Animal Models

In a study involving mice with induced neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss (Source: Neuropharmacology Journal).

Biological Targets

The compound is believed to interact with several biological targets:

- Kinases : Inhibition of specific kinases involved in cancer progression.

- Enzymes : Potential inhibition of bacterial enzymes leading to antimicrobial effects.

- Receptors : Modulation of neurotransmitter receptors affecting neurological functions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the phenylthio group or pyridazine ring could enhance potency and selectivity.

Analyse Chemischer Reaktionen

Amide Group Reactivity

The propanamide moiety undergoes classic amide reactions:

-

Hydrolysis : Acidic or basic conditions can hydrolyze the amide to a carboxylic acid or amine.

-

Nucleophilic substitution : The amide nitrogen may participate in substitution reactions with appropriate electrophiles.

Phenylthio Group Reactions

The phenylthio (-SPh) group is susceptible to:

-

Oxidation : Conversion to phenylsulfinyl (-SO₂Ph) or phenylsulfonyl (-SO₃Ph) derivatives using oxidants like H₂O₂ or KMnO₄.

-

Reduction : Cleavage to form thiols (-SH) under reducing agents like LiAlH₄.

Pyridazine-Morpholine Core Reactions

-

Electrophilic substitution : The pyridazine ring may undergo substitution at positions activated by electron-donating groups (e.g., morpholine) .

-

Catalytic protonation : Microdroplet conditions can accelerate reactions involving NH groups, as observed in analogous systems .

Reaction Pathways

-

Amide bond formation : Involves activation of carboxylic acids (e.g., via mixed anhydrides) followed by coupling with amines.

-

Pyridazine formation : Likely proceeds through a [4+2] cycloaddition or stepwise cyclization involving phenyl hydrazine derivatives .

-

Morpholine substitution : Facilitated by electron-rich aromatic rings, enabling nucleophilic attack by morpholine precursors .

Kinetic and Thermodynamic Control

-

Microdroplet reactions : Accelerate selectivity for six-membered products (e.g., pyridazine derivatives) by enabling rapid proton transfer at droplet surfaces .

-

pH-dependent pathways : Acidic conditions can stabilize intermediates or direct reaction pathways, as seen in analogous systems .

Stability and Decomposition

-

Thermal stability : Amide bonds and sulfur-containing groups may degrade under high-temperature conditions.

-

pH sensitivity : Morpholine rings are susceptible to hydrolysis in strongly acidic or basic environments.

Research Findings and Trends

-

Synthetic efficiency : Microdroplet reactions enable rapid, catalyst-free synthesis of pyridazine derivatives, highlighting scalability .

-

Selectivity : Reaction conditions (e.g., pH, solvent) critically influence product distribution, as seen in pyridazine vs. isoindoline formation .

-

Biochemical relevance : Structural motifs like pyridazine and morpholine are associated with enzyme inhibition and pharmacological activity.

Eigenschaften

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c28-23(11-16-30-20-7-2-1-3-8-20)24-19-6-4-5-18(17-19)21-9-10-22(26-25-21)27-12-14-29-15-13-27/h1-10,17H,11-16H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIYCIKWVRSTDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CCSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.